(S,S)-1-Naphthyl-DIPAMP
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Overview
Description
(S,S)-1-Naphthyl-DIPAMP is a chiral phosphine ligand used in asymmetric synthesis, particularly in catalytic hydrogenation reactions. This compound is known for its ability to induce high enantioselectivity in various chemical transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1-Naphthyl-DIPAMP typically involves the reaction of 1-naphthylamine with a chiral phosphine precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high efficiency and yield. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1-Naphthyl-DIPAMP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, particularly in catalytic hydrogenation.
Substitution: The ligand can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or rhodium, is typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Enantiomerically pure hydrogenated products.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
(S,S)-1-Naphthyl-DIPAMP has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Biology: Employed in the synthesis of chiral drugs and bioactive molecules.
Medicine: Utilized in the development of pharmaceuticals with high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S,S)-1-Naphthyl-DIPAMP involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex facilitates the transfer of chirality to the substrate during the catalytic reaction, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-hydride intermediates.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-1-Naphthyl-DIPAMP
- (S,S)-2-Naphthyl-DIPAMP
- (R,R)-2-Naphthyl-DIPAMP
Uniqueness
(S,S)-1-Naphthyl-DIPAMP is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to its analogs, it offers superior performance in terms of yield and enantiomeric excess, making it a preferred choice for the synthesis of chiral compounds.
Properties
Molecular Formula |
C34H28P2 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C34H28P2/c1-3-17-29(18-4-1)35(33-23-11-15-27-13-7-9-21-31(27)33)25-26-36(30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-24H,25-26H2 |
InChI Key |
AJLHFWYWUUCAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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